molecular formula C19H17N3O6S B5021286 N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide

N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide

Cat. No. B5021286
M. Wt: 415.4 g/mol
InChI Key: CQTWPBIEXYYULV-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide” is a complex organic compound. It is related to the class of compounds known as phenoxy herbicides . These herbicides are widely used in agriculture and share the part structure of phenoxyacetic acid . The best-known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid, 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, one of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine . In this molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. For instance, a related compound, (2-Methylphenoxy)acetic acid, has a linear formula of CH3C6H4OCH2CO2H, a CAS Number of 1878-49-5, and a molecular weight of 166.17 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the reaction of isocyanate can lead to complex mixtures linked to a specific structural unit .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a related compound, (2-Methylphenoxy)acetic acid, has a melting point of 155-157 °C .

Mechanism of Action

The mechanism of action of this compound could be similar to that of phenoxy herbicides, which act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, selectively killing broad-leaf weeds while leaving the crops relatively unaffected .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and usage. For instance, Mecoprop, a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers, is classified as toxicity class III - slightly toxic .

properties

IUPAC Name

N-[(Z)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-14-5-2-3-8-19(14)27-13-17-10-9-16(28-17)12-20-21-29(25,26)18-7-4-6-15(11-18)22(23)24/h2-12,21H,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTWPBIEXYYULV-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=N\NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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